6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-24-16(26)9-8-15(23-24)19(27)25-10-4-5-12(11-25)17-21-22-18(28-17)13-6-2-3-7-14(13)20/h2-3,6-9,12H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDWILTPREICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multistep organic reactions. One common approach begins with the synthesis of the 1,3,4-thiadiazol ring through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. This intermediate is then subjected to further functionalization to introduce the 2-fluorophenyl group. The subsequent steps involve the coupling of the thiadiazol ring with piperidine and the final formation of the pyridazinone structure via a condensation reaction under controlled conditions such as temperature and pH.
Industrial Production Methods: While the industrial-scale production of this compound might not be widely documented due to its specialized nature, the typical approach would involve optimizing the synthesis for higher yields and purity. This can include using automated reactors, continuous flow processes, and advanced purification techniques such as chromatography or crystallization to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can participate in various chemical reactions. These can include:
Oxidation: The thiadiazol and piperidine rings can be susceptible to oxidation under strong oxidative conditions.
Reduction: Reduction reactions might target the carbonyl group attached to the piperidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) can be used as reducing agents.
Substitution: Reactions can involve reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed: Depending on the type of reaction, the products can vary:
Oxidation: Might lead to sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiadiazole ring have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Recent investigations into the anticancer potential of thiadiazole derivatives have revealed promising results. A related compound demonstrated cytotoxic effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . The mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways, including those involving caspases and p53 protein expression.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this class of compounds. Thiadiazoles have been associated with acetylcholinesterase inhibition, which is relevant for Alzheimer's disease treatment. This inhibition can enhance cholinergic transmission in the brain, potentially improving cognitive function .
Synthesis and Industrial Applications
The synthesis of 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : This can be achieved by reacting 2-fluorobenzonitrile with thiosemicarbazide under acidic conditions.
- Piperidine Ring Formation : Introduced through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final step involves coupling intermediates with other aromatic compounds using reagents like EDCI in the presence of bases such as triethylamine .
Case Studies
Several studies have documented the biological activities of compounds structurally related to This compound :
- Anticancer Activity : A study demonstrated that related thiadiazole compounds could induce apoptosis in cancer cells through caspase activation pathways .
- Antimicrobial Studies : Another investigation highlighted the efficacy of thiadiazole derivatives against various pathogens, suggesting potential for development as new antimicrobial agents .
Mechanism of Action
The compound's effects can be attributed to its interaction with specific molecular targets in biological systems. For instance, the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine and thiadiazol rings may contribute to its overall pharmacokinetic profile. The exact pathways would depend on its specific use case, whether it be as an enzyme inhibitor, receptor agonist, or another role.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyridazinone Derivatives ()
Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) share the pyridazinone core but lack the piperidine-thiadiazole moiety. Key differences include:
- Substituent Effects: The target compound’s 2-methyl group on pyridazinone may reduce metabolic oxidation compared to chlorine or bulky alkyl groups in analogs like 3a–3h.
- Synthetic Routes : The target compound’s synthesis likely involves multi-step coupling (e.g., amidation for piperidine-carbonyl linkage), whereas analogs in use simpler alkylation with halides under basic conditions (K₂CO₃/acetone) .
Piperidine-Containing Analogs ()
Compound 6 (8-(4-(2-(4-(3,5-Dichlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one) shares the piperidine moiety but incorporates a pyrimidine ring instead of pyridazinone and thiadiazole. Key contrasts:
Thiadiazole-Based Compounds
The 1,3,4-thiadiazole ring in the target compound is absent in both and analogs. Thiadiazoles are known for:
- Enhanced Bioactivity : Sulfur and nitrogen atoms in thiadiazole improve interactions with metal ions or polar protein residues.
- Stability: Thiadiazole’s aromaticity contributes to metabolic resistance compared to non-aromatic heterocycles.
Research Findings and Implications
- Binding Affinity: The fluorophenyl-thiadiazole group may offer superior selectivity for fluorophore-binding targets (e.g., kinases) compared to chlorinated or non-halogenated analogs.
- Solubility: The piperidine-carbonyl linker likely enhances water solubility relative to alkyl-substituted pyridazinones (e.g., 3a–3h), which lack polar groups .
- Thermodynamic Stability : Thiadiazole’s rigid structure may improve thermal stability compared to pyrimidine-based Compound 6, though experimental data are needed.
Biological Activity
The compound 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule featuring a thiadiazole moiety, a piperidine ring, and a pyridazinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and neuroprotective properties.
Chemical Structure
The molecular formula for this compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds containing thiadiazole and pyridazinone structures. The biological evaluations typically focus on:
- Anticancer Activity : Compounds with thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Certain derivatives exhibit selective inhibition of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases.
Anticancer Activity
Research indicates that derivatives of thiadiazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target molecule have been evaluated for their activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Table 1: Anticancer Activity of Related Thiadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Cell cycle arrest |
| Compound B | HepG2 | 9.6 | Apoptosis induction |
| Compound C | MCF-7 | 27.05 | Inhibition of growth |
Neuroprotective Activity
The inhibition of monoamine oxidase (MAO) is a critical mechanism for neuroprotective agents. Compounds similar to the target molecule have been identified as potent inhibitors of MAO-B, with implications for treating disorders like Alzheimer's disease.
Table 2: MAO Inhibition Potency
| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 1.57 | 0.013 | 120.8 |
| T3 | 4.19 | 0.039 | 107.4 |
Case Studies
- Study on Pyridazinones : A study synthesized twelve pyridazinones containing a fluorophenyl piperazine moiety and evaluated their inhibitory activities against MAO-A and MAO-B. The most promising candidates exhibited low IC50 values, indicating strong inhibitory potential .
- Thiadiazole Derivatives Against Cancer : A series of novel 1,3,4-thiadiazole derivatives were tested against various cancer cell lines, showing significant cytotoxicity and mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole-piperidine core followed by coupling with the pyridazinone moiety. Key steps include:
- Thiadiazole formation: Cyclization of thiosemicarbazides with 2-fluorophenyl-substituted precursors under acidic conditions .
- Piperidine-carbonyl linkage: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the piperidine-thiadiazole unit to the pyridazinone backbone .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Optimization: Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and catalyst (e.g., DMAP for acylation) can improve yields .
Advanced: How can structural ambiguities in the piperidine-thiadiazole-pyridazinone framework be resolved?
Methodological Answer:
- X-ray crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the piperidine ring, as demonstrated for analogous pyridazinone derivatives .
- NMR spectroscopy: 2D techniques (COSY, NOESY) clarify regiochemistry; -NMR identifies electronic effects from the 2-fluorophenyl group .
- Computational modeling: DFT calculations (B3LYP/6-31G*) predict conformational stability and validate experimental data .
Basic: What analytical methods are recommended for purity and structural validation?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm ensures >95% purity .
- FTIR: Confirm carbonyl (C=O, ~1680 cm) and thiadiazole (C-S, ~680 cm) functional groups .
- Mass spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]) and fragments (e.g., loss of CO from the piperidine-carbonyl group) .
Advanced: How can researchers investigate the compound’s biological activity and mechanism of action?
Methodological Answer:
- In vitro assays:
- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target validation: siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
- Metabolic stability: Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS analysis for metabolite identification .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Experimental replication: Standardize cell lines, culture conditions, and assay protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs: Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to identify pharmacophore contributions .
- Data normalization: Use internal controls (e.g., staurosporine for kinase assays) and report results as mean ± SEM from triplicate experiments .
Basic: What strategies mitigate solubility issues in in vivo studies?
Methodological Answer:
- Formulation: Use co-solvents (e.g., 10% DMSO/90% PEG-400) or cyclodextrin-based complexes .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester moieties) to enhance aqueous solubility .
- Particle size reduction: Nanomilling or sonication to improve bioavailability .
Advanced: How can researchers elucidate metabolic pathways and potential toxicity?
Methodological Answer:
- Metabolite profiling: Incubate with hepatocytes, then analyze via UPLC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Toxicogenomics: RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., oxidative stress markers) .
- In silico prediction: Tools like ADMET Predictor™ assess hepatotoxicity risks based on structural alerts (e.g., thiadiazole-related hepatoxicity) .
Basic: What are best practices for stability testing under varying storage conditions?
Methodological Answer:
- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
- Solution stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C .
Advanced: What computational approaches predict binding modes to biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations: GROMACS-based simulations (100 ns) assess complex stability and ligand-induced conformational changes .
- QSAR modeling: Generate 3D descriptors (e.g., CoMFA) to correlate structural features with inhibitory potency .
Advanced: How can researchers validate off-target effects in phenotypic assays?
Methodological Answer:
- Chemical proteomics: Use immobilized compound probes to pull down interacting proteins from cell lysates; identify via LC-MS/MS .
- Selectivity panels: Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out polypharmacology .
- CRISPR-Cas9 rescue: Reintroduce the target gene in knockout cells to confirm on-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
